molecular formula C24H30F3N3O5S B12615667 C24H30F3N3O5S

C24H30F3N3O5S

Cat. No.: B12615667
M. Wt: 529.6 g/mol
InChI Key: NVNNRQCYZJANEY-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that features a trifluoromethane sulfonyloxy group, a piperazine ring, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethane sulfonyloxy group is known to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine and pyridine rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate include other molecules with trifluoromethane sulfonyloxy groups and piperazine or pyridine rings. Examples include:

Uniqueness

The uniqueness of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate lies in its trifluoromethane sulfonyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H30F3N3O5S

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H30F3N3O5S/c1-2-35-24(32)30-12-10-29(11-13-30)23(31)17-18(25)20(27)22-21(19(17)26)28(14-15-36(22,33)34)9-8-16-6-4-3-5-7-16/h6H,2-5,7-15H2,1H3

InChI Key

NVNNRQCYZJANEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F

Origin of Product

United States

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